molecular formula C11H15N3O B13105707 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13105707
M. Wt: 205.26 g/mol
InChI Key: RXKPWCCTVAWPOT-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidinone core with ethyl, methyl, and pyrrole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with ethyl acetoacetate, methylamine, and 2-pyrrolecarboxaldehyde, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)pyrimidin-2(1H)-one
  • 5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidine

Uniqueness

5-Ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both pyrimidinone and pyrrole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C11H15N3O/c1-3-8-7(2)13-11(15)14-10(8)9-5-4-6-12-9/h4-6,10,12H,3H2,1-2H3,(H2,13,14,15)

InChI Key

RXKPWCCTVAWPOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1C2=CC=CN2)C

Origin of Product

United States

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